

# Chemical properties and structure of 3-Acetoxy-4,7(11)-cadinadien-8-one

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Compound of Interest

3-Acetoxy-4,7(11)-cadinadien-8one

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# In-Depth Technical Guide: 3-Acetoxy-4,7(11)-cadinadien-8-one

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**3-Acetoxy-4,7(11)-cadinadien-8-one** is a naturally occurring sesquiterpenoid of the cadinane subclass. First identified in the invasive plant species Eupatorium adenophorum (now classified as Ageratina adenophora), this compound is part of a larger family of bioactive molecules isolated from this plant. This technical guide provides a comprehensive overview of the chemical structure, properties, and (where available) the biological activities of **3-Acetoxy-4,7(11)-cadinadien-8-one**, alongside related compounds from its natural source. Due to the limited availability of detailed public data for this specific compound, information from closely related cadinane sesquiterpenes is also presented to provide a broader context for research and development.

# **Chemical Structure and Properties**

**3-Acetoxy-4,7(11)-cadinadien-8-one** is a bicyclic sesquiterpenoid characterized by a cadinane carbon skeleton. The structure features an acetoxy group at the C-3 position, a ketone at C-8, and two double bonds at C-4 and C-7(11).



## **Physicochemical Properties**

A summary of the known and computed physicochemical properties of **3-Acetoxy-4,7(11)-cadinadien-8-one** is presented in Table 1.

Property	Value	Source
Chemical Formula	C17H24O3	MedChemExpress[1]
Molecular Weight	276.37 g/mol	MedChemExpress[1]
CAS Number	104975-02-2	TargetMol[2]
Appearance	Not specified in available literature	
Solubility	Not specified in available literature	

Note: Some properties are based on computational models and may vary from experimentally determined values.

# **Spectroscopic Data for Structural Elucidation**

Detailed spectroscopic data for **3-Acetoxy-4,7(11)-cadinadien-8-one** is not widely available in the public domain. The initial characterization was likely reported in a 1981 publication by Bohlmann et al. in the journal Phytochemistry, which described several cadinene derivatives from Ageratina adenophora.[3] For illustrative purposes, this guide presents typical spectroscopic features of related cadinane sesquiterpenes isolated from the same plant.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

The <sup>1</sup>H and <sup>13</sup>C NMR spectra are crucial for the structural determination of cadinane sesquiterpenes. Key expected resonances for a structure like **3-Acetoxy-4,7(11)-cadinadien-8-one** would include:

• ¹H NMR: Signals for methyl groups (including the acetyl methyl), olefinic protons, and protons on the saturated carbon backbone. The proton at C-3, bearing the acetoxy group, would likely appear as a downfield multiplet.



• ¹³C NMR: Resonances for the carbonyl carbon of the ketone (around 200 ppm), the carbonyl carbon of the acetate group (around 170 ppm), olefinic carbons, and the carbons of the bicyclic system.

#### **Mass Spectrometry (MS)**

Mass spectrometry would confirm the molecular weight of the compound. The fragmentation pattern would likely show the loss of the acetyl group and other characteristic cleavages of the cadinane skeleton. The NIST WebBook provides mass spectrometry data for the related compound 3-Acetoxyamorpha-4,7(11)-dien-8-one, which can serve as a reference.[4]

#### Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands for the carbonyl groups of the ketone and the ester, as well as C=C stretching vibrations for the double bonds.

#### **Isolation from Natural Sources**

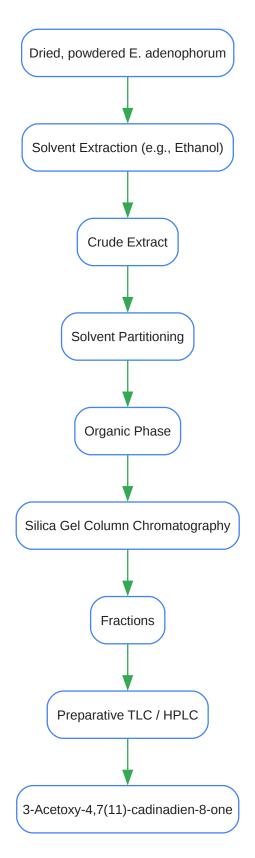
**3-Acetoxy-4,7(11)-cadinadien-8-one** is a natural product isolated from the herbs of Eupatorium adenophorum.[1][5] While a specific, detailed protocol for the isolation of this particular compound is not readily available, a general methodology for the extraction and isolation of cadinane sesquiterpenes from E. adenophorum can be described.

#### **General Experimental Protocol for Isolation**

- Extraction: The dried and powdered aerial parts of E. adenophorum are typically extracted with a solvent of medium polarity, such as ethanol or ethyl acetate, at room temperature.
- Fractionation: The crude extract is then concentrated under reduced pressure and partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic phase, containing the sesquiterpenoids, is collected.
- Chromatography: The organic fraction is subjected to column chromatography on silica gel, eluting with a gradient of solvents, typically a mixture of hexane and ethyl acetate of increasing polarity.
- Purification: Fractions containing compounds with similar TLC profiles are combined and further purified using techniques like preparative thin-layer chromatography (TLC) or high-



performance liquid chromatography (HPLC) to yield the pure compounds.



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Caption: General workflow for the isolation of cadinane sesquiterpenes.

# **Chemical Synthesis**

There is no information available in the scientific literature regarding the chemical synthesis of **3-Acetoxy-4,7(11)-cadinadien-8-one**. The synthesis of such a stereochemically complex natural product would likely involve a multi-step process.

# **Biological Activity**

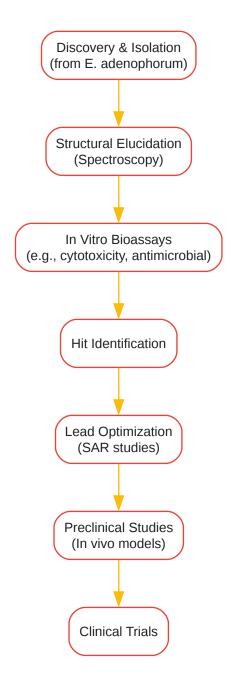
While specific biological activity data for **3-Acetoxy-4,7(11)-cadinadien-8-one** is limited, numerous studies have investigated the pharmacological properties of extracts from E. adenophorum and other isolated cadinane sesquiterpenes.[6][7] These studies have revealed a range of activities, including antimicrobial, anti-inflammatory, cytotoxic, and insecticidal effects. [7]

It is plausible that **3-Acetoxy-4,7(11)-cadinadien-8-one** contributes to the overall bioactivity of E. adenophorum extracts. Further research is needed to determine its specific biological targets and pharmacological profile.

# **Logical Relationships in Drug Discovery**

The exploration of natural products like **3-Acetoxy-4,7(11)-cadinadien-8-one** for drug development follows a logical pathway from discovery to potential clinical application.





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Caption: A simplified logical workflow for natural product drug discovery.

## **Conclusion and Future Directions**

**3-Acetoxy-4,7(11)-cadinadien-8-one** is a member of the diverse family of cadinane sesquiterpenes found in Eupatorium adenophorum. While its chemical structure has been determined, there is a notable lack of publicly available, detailed spectroscopic and biological data for this specific compound. Future research should focus on:



- Re-isolation and comprehensive spectroscopic characterization: To provide a complete and publicly accessible dataset (NMR, MS, IR, etc.).
- Total synthesis: To enable the preparation of larger quantities for biological testing and the synthesis of analogues for structure-activity relationship (SAR) studies.
- Biological screening: To evaluate its activity in a wide range of assays to identify potential therapeutic applications.

The rich ethnobotanical history and known bioactivities of E. adenophorum suggest that its chemical constituents, including **3-Acetoxy-4,7(11)-cadinadien-8-one**, are promising starting points for further investigation in drug discovery.

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